3-(5-Hydroxymethyl-furan-2-YL)-acrylic acid
Description
BenchChem offers high-quality 3-(5-Hydroxymethyl-furan-2-YL)-acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Hydroxymethyl-furan-2-YL)-acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-3-[5-(hydroxymethyl)furan-2-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-5-7-2-1-6(12-7)3-4-8(10)11/h1-4,9H,5H2,(H,10,11)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWJSEHMOMAQHG-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C=CC(=O)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)/C=C/C(=O)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67310-57-0 | |
| Record name | (2E)-3-[5-(hydroxymethyl)furan-2-yl]prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(5-Hydroxymethyl-furan-2-yl)-acrylic acid (CAS Number: 67310-57-0)
For Researchers, Scientists, and Drug Development Professionals
Foreword
3-(5-Hydroxymethyl-furan-2-yl)-acrylic acid (HMFAA), a biomass-derived platform chemical, stands at the intersection of sustainable chemistry and pharmaceutical innovation. As a derivative of 5-hydroxymethylfurfural (HMF), a key intermediate in the conversion of cellulosic biomass, HMFAA offers a versatile scaffold for the synthesis of a wide array of functional molecules. Its intrinsic chemical functionalities—a reactive acrylic acid moiety, a central furan ring, and a modifiable hydroxymethyl group—make it a compelling building block for drug discovery and development. This guide provides a comprehensive technical overview of HMFAA, from its synthesis and characterization to its biological activities and potential applications in medicinal chemistry, designed to empower researchers and developers in harnessing its full potential.
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of 3-(5-Hydroxymethyl-furan-2-yl)-acrylic acid is fundamental for its application in research and development.
Structural and Physicochemical Data
| Property | Value | Source |
| CAS Number | 67310-57-0 | |
| Molecular Formula | C₈H₈O₄ | [1] |
| Molecular Weight | 168.15 g/mol | [1] |
| IUPAC Name | (2E)-3-[5-(hydroxymethyl)furan-2-yl]prop-2-enoic acid | [1] |
| Melting Point | 138 °C (for the (E)-isomer) | |
| pKa | Estimated to be similar to 3-(furan-2-yl)acrylic acid (pKa ≈ 4.39) | [2][3][4] |
| Solubility | Information not widely available, but expected to have some solubility in polar organic solvents like ethanol, DMSO, and DMF based on the properties of related compounds. | [5] |
Spectroscopic Data
The spectroscopic profile of HMFAA is critical for its identification and characterization. Below is a summary of available nuclear magnetic resonance (NMR) data for the thermodynamically more stable (E)-isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.33 (s, 1H, COOH), 7.35 (d, J = 15.7 Hz, 1H, =CH-COOH), 6.85 (d, J = 3.3 Hz, 1H, furan-H), 6.43 (d, J = 3.3 Hz, 1H, furan-H), 6.10 (d, J = 15.7 Hz, 1H, furan-CH=), 5.36 (t, J = 5.9 Hz, 1H, OH), 4.42 (d, J = 5.4 Hz, 2H, CH₂).[6]
-
¹³C NMR (126 MHz, Chloroform-d) δ (ppm): 169.08 (COOH), 157.41 (C5-furan), 150.48 (C2-furan), 131.26 (=CH-COOH), 115.90 (furan-CH=), 115.54 (C4-furan), 109.77 (C3-furan), 57.15 (CH₂OH).[6]
Synthesis of 3-(5-Hydroxymethyl-furan-2-yl)-acrylic acid
The primary and most efficient route for the synthesis of HMFAA is the Knoevenagel condensation of 5-hydroxymethylfurfural (HMF) with an active methylene compound, typically malonic acid.[7] This reaction is catalyzed by a base, often an amine such as pyridine or piperidine.
Reaction Scheme: Knoevenagel Condensation
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Core Directive: Differentiating 5-Hydroxymethylfurfural (5-HMF) and 3-(5-Hydroxymethyl-furan-2-yl)-acrylic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The paradigm shift from petroleum-based feedstocks to renewable, biomass-derived platform chemicals is a cornerstone of modern sustainable chemistry. Within this domain, 5-Hydroxymethylfurfural (5-HMF) has been identified as a supremely versatile intermediate, bridging the gap between raw carbohydrates and a plethora of high-value chemicals and fuels.[1][2][3][4] However, the true value of a platform chemical is realized through its selective conversion into derivatives with tailored functionalities. This guide provides a detailed technical analysis of 5-HMF and one such critical derivative, 3-(5-Hydroxymethyl-furan-2-yl)-acrylic acid. By dissecting their synthesis, chemical properties, and reactivity, we aim to provide researchers, scientists, and drug development professionals with the foundational knowledge required to strategically leverage these furanic compounds in their respective fields.
The Foundational Platform: 5-Hydroxymethylfurfural (5-HMF)
5-Hydroxymethylfurfural is an organic compound that arises from the acid-catalyzed dehydration of C6 sugars (hexoses).[5][6] Its structure is deceptively simple, yet it contains a potent combination of functional groups that render it a focal point of biorefinery research.[1][7]
Chemical Architecture and Intrinsic Reactivity
The 5-HMF molecule consists of a furan ring substituted with a hydroxymethyl group (-CH₂OH) at the 5-position and a formyl (aldehyde) group (-CHO) at the 2-position.[5][8] This bifunctionality is the key to its chemical versatility.
-
The Aldehyde Group: This group is a hub of reactivity, susceptible to:
-
Oxidation: Can be selectively oxidized to a carboxylic acid, forming 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) or further to 2,5-furandicarboxylic acid (FDCA), a key monomer for bio-based polyesters like PEF.[9]
-
Reduction/Hydrogenation: Can be reduced to an alcohol, yielding 2,5-bis(hydroxymethyl)furan (BHMF), another valuable polymer precursor, or fully hydrogenated to 2,5-dimethylfuran (DMF), a high-energy-density biofuel.[1][10]
-
Condensation Reactions: The aldehyde can participate in various C-C bond-forming reactions, such as aldol and Knoevenagel condensations, to build more complex molecular architectures.[11]
-
-
The Hydroxymethyl Group: This primary alcohol functionality allows for:
-
Esterification & Etherification: Enables the synthesis of a wide range of esters and ethers, modifying the molecule's solubility and reactivity.
-
Oxidation: Can also be oxidized, though the aldehyde is generally more reactive under mild conditions.
-
Figure 1: General synthesis pathway of 5-HMF from hexose sugars.
Physicochemical Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆O₃ | [8][12] |
| Molar Mass | 126.11 g/mol | [8][12] |
| Appearance | Yellow, low-melting crystalline solid | [5][6] |
| Melting Point | 30-35 °C | [12] |
| Boiling Point | 114-116 °C @ 1 mmHg | [12] |
| Solubility | Highly soluble in water, alcohols, acetone, ethyl acetate | [5][12] |
The Value-Added Derivative: 3-(5-Hydroxymethyl-furan-2-yl)-acrylic acid
This molecule, which we will refer to as HMFAA for brevity, is a direct downstream product of 5-HMF. Its synthesis fundamentally alters the electronic and reactive properties of the furanic system by replacing the aldehyde with a conjugated acrylic acid moiety.
Chemical Architecture and Emergent Reactivity
HMFAA retains the hydroxymethyl group at the 5-position but features a 3-carbon acrylic acid group (-CH=CH-COOH) at the 2-position.[13] This structural modification introduces three new reactive centers.
-
The Carboxylic Acid Group: Confers acidic properties and allows for classic carboxylate chemistry, including formation of salts, esters, and amides.
-
The Alkene Group: The carbon-carbon double bond, conjugated with both the furan ring and the carbonyl group, is activated for:
-
Addition Reactions: Can undergo hydrogenation to the corresponding propionic acid derivative or participate in other electrophilic additions.[13]
-
Polymerization: Acts as a vinyl-type monomer, enabling the creation of novel polymers through addition polymerization.
-
-
The Hydroxymethyl Group: The reactivity of this group is preserved from the parent 5-HMF molecule.
Synthesis Protocol: The Knoevenagel-Doebner Condensation
The most direct and efficient laboratory synthesis of HMFAA from 5-HMF is the Knoevenagel-Doebner condensation .[13] This reaction involves the nucleophilic addition of an active methylene compound (malonic acid) to the aldehyde group of 5-HMF, followed by dehydration and decarboxylation.[14][15]
Experimental Workflow:
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-HMF (1.0 eq) and malonic acid (1.1-1.5 eq) in pyridine. Pyridine serves as both the solvent and the basic catalyst.[14][16]
-
Reaction: Heat the mixture to reflux (typically 90-110 °C). The reaction progress can be monitored via Thin Layer Chromatography (TLC).
-
Mechanism: The pyridine deprotonates the malonic acid, forming an enolate which attacks the aldehyde carbon of 5-HMF. This is followed by dehydration. The heat, in the presence of pyridine, then promotes the decarboxylation of the intermediate to yield the final acrylic acid product.[15][16]
-
Work-up and Isolation: After cooling, the reaction mixture is poured into water and acidified with a mineral acid (e.g., HCl). This protonates the carboxylate and causes the product to precipitate out of the aqueous solution.[17]
-
Purification: The crude solid is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture.
Figure 2: Workflow for the synthesis of HMFAA from 5-HMF.
Physicochemical Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈O₄ | [13] |
| Molar Mass | 168.15 g/mol | [13] |
| Appearance | Solid | [18] |
| IUPAC Name | (E)-3-[5-(hydroxymethyl)furan-2-yl]prop-2-enoic acid | [13] |
Head-to-Head Comparison: Core Technical Differences
The transformation of an aldehyde to a conjugated acrylic acid is not trivial; it fundamentally redefines the molecule's chemical identity and application scope.
| Feature | 5-Hydroxymethylfurfural (5-HMF) | 3-(5-Hydroxymethyl-furan-2-yl)-acrylic acid (HMFAA) |
| Primary Reactivity Center | Electrophilic aldehyde carbon | Nucleophilic/Electrophilic alkene & acidic carboxyl group |
| Key Chemical Reactions | Oxidation/reduction of aldehyde, aldol condensations | Esterification, amidation, addition polymerization, electrophilic addition to alkene |
| Acidity | Essentially neutral | Weakly acidic due to the carboxylic acid group |
| Polymerization Pathway | Precursor to monomers (FDCA, BHMF) for condensation polymers (e.g., polyesters) | Direct use as a monomer for addition polymers via its alkene functionality |
| Potential Applications | Biofuels (DMF), platform for polyesters (PEF), solvents, resins[1][2][19][20] | Novel bio-based polymers, specialty fine chemicals, potential pharmacophores in drug design[13] |
Conclusion and Future Outlook
References
-
Świątek, K., et al. (2021). Continuous synthesis of 5‐hydroxymethylfurfural from biomass in on‐farm biorefinery. GCB Bioenergy. Available at: [Link]
-
Wang, J., et al. (2018). Industrial production, application, microbial biosynthesis and degradation of furanic compound, hydroxymethylfurfural (HMF). Biotechnology for Biofuels. Available at: [Link]
-
Kükürt, C. U., et al. (2024). Production of 5-hydroxymethylfurfural from non-edible lignocellulosic food wastes. Biomass Conversion and Biorefinery. Available at: [Link]
-
Menegazzo, F., et al. (2018). 5-Hydroxymethylfurfural (HMF) Production from Real Biomasses. Molecules. Available at: [Link]
-
Sugar Energy. (2025). What are the primary applications of 5-Hydroxymethylfurfural (HMF) in industrial processes? Available at: [Link]
-
Wikipedia. (n.d.). Hydroxymethylfurfural. Available at: [Link]
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Nikolla, E., et al. (2011). “One-Pot” Synthesis of 5-(Hydroxymethyl)furfural from Carbohydrates using Tin-Beta Zeolite. ACS Catalysis. Available at: [Link]
-
Sugar Energy. (2025). What is 5-Hydroxymethylfurfural (HMF), and what are its primary uses in industrial applications? Available at: [Link]
- Google Patents. (2019). WO2019244166A1 - Process development for 5-hydroxymethylfurfural (5-hmf) synthesis from carbohydrates.
-
ResearchGate. (n.d.). Potential applications for 5-HMF. [Diagram]. Available at: [Link]
-
PubChem. (n.d.). 5-(Hydroxymethyl)furfural. Available at: [Link]
-
National Toxicology Program. (n.d.). Nomination Background: 5-(Hydroxymethyl)-2-furfural. Available at: [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]
-
Frontiers. (2020). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Available at: [Link]
-
PubChem. (n.d.). 3-(5-Methyl-furan-2-YL)-acrylic acid. Available at: [Link]
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FHSU Scholars Repository. (n.d.). Model Studies of the Doebner Modified Knoevenagel Condensation. Available at: [Link]
-
YouTube. (2025). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Available at: [Link]
-
Royal Society of Chemistry. (2023). Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. Organic & Biomolecular Chemistry. Available at: [Link]
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IRIS. (2018). 5-Hydroxymethylfurfural (HMF) Production from Real Biomasses. Available at: [Link]
-
OSTI.GOV. (2019). Synthesis of biomass-derived feedstocks for the polymers and fuels industries from 5-(hydroxymethyl)furfural (HMF) and acetone. Available at: [Link]
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ResearchGate. (n.d.). Main areas of practical application of HMF and its derivatives. [Figure]. Available at: [Link]
-
ATIBT. (2024). Production of 5-hydroxymethylfurfural (5-HMF) / 2-furfural (2-F), platform molecules for the manufacture of. Available at: [Link]
-
ScholarWorks@GVSU. (n.d.). Microbial transformation of 5- hydroxymethylfurfural (HMF) to 2,5- Bis(hydroxymethyl)furan (BHMF). Available at: [Link]
-
ResearchGate. (2025). (PDF) Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. Available at: [Link]
-
Wiley Online Library. (2020). Hydroxymethylfurfural and its Derivatives: Potential Key Reactants in Adhesives. ChemSusChem. Available at: [Link]
-
ResearchGate. (n.d.). Geometric model of 3-(furan-2-yl)-acrylic acid molecule with minimal. [Figure]. Available at: [Link]
-
PubChem. (n.d.). Furylacrylic acid. Available at: [Link]
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Literature review on furan-based acrylic acid derivatives
From Bio-Based Scaffolds to Pharmacological & Material Frontiers
Executive Summary: The Furan-Acrylate Synergy
In the search for sustainable yet potent chemical scaffolds, 3-(2-furyl)acrylic acid (FAA) and its derivatives occupy a unique "dual-use" niche. Structurally, they bridge the gap between renewable biomass (furfural derivatives) and high-performance functionality.
-
Medicinal Chemistry: The furan ring acts as a bioisostere for phenyl and thiophene rings, often improving water solubility and altering metabolic stability. When conjugated with an acrylic acid tail, the system becomes a Michael acceptor, capable of covalent interactions with cysteine residues in target enzymes (e.g., COX-2, tubulin).
-
Material Science: The conjugated diene system (furan + alkene) is highly photo-reactive, enabling [2+2] cycloaddition for self-healing polymers and UV-curable bio-resins.
This guide provides a rigorous technical analysis of the synthesis, biological mechanisms, and material applications of FAA derivatives, grounded in validated protocols.[1]
Chemical Synthesis: Mechanisms & Protocols
The synthesis of furan-based acrylic acids primarily relies on the condensation of furfural (derived from lignocellulosic biomass) with active methylene compounds. While the Perkin reaction was historically dominant, the Knoevenagel condensation offers superior atom economy and milder conditions.
Validated Protocol: Green Knoevenagel Condensation
Objective: Synthesis of 3-(2-furyl)acrylic acid (FAA) with >90% yield and high trans selectivity.
Mechanism: Base-catalyzed nucleophilic attack of malonic acid on the furfural carbonyl, followed by dehydration and spontaneous decarboxylation.
Reagents:
-
Substrate: Furfural (freshly distilled, colorless).
-
Catalyst: Piperidine (0.1 equiv) or Pyridine (solvent/catalyst).
-
Solvent: Pyridine (traditional) or Ethanol (green alternative).
Step-by-Step Methodology (Self-Validating):
-
Reaction Initiation:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol furfural and 13 mmol malonic acid in 5 mL pyridine.
-
Add 5 drops of piperidine.
-
Validation Checkpoint: The solution should turn slightly yellow/amber, indicating the formation of the initial iminium intermediate.
-
-
Thermal Activation & Decarboxylation:
-
Heat the mixture to 100°C for 2-3 hours.
-
Validation Checkpoint: Observe the evolution of gas bubbles (CO2). The reaction is not complete until bubbling ceases.
-
TLC Monitor: Use Hexane:Ethyl Acetate (7:3). Furfural (
) should disappear; Product ( , streaks due to acid) should appear.
-
-
Quenching & Isolation:
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 10% HCl until pH < 2.
-
Validation Checkpoint: A heavy white to pale-yellow precipitate must form immediately. If oil forms, scratch the glass to induce crystallization.
-
-
Purification:
Synthesis Pathway Visualization
The following diagram illustrates the mechanistic pathway and potential derivatization routes.
Caption: Conversion of biomass-derived furfural into the FAA scaffold and subsequent divergence into material (esters) and pharmaceutical (amides) precursors.[2][3][5][7][8][9][10][11][12][13][14]
Pharmacological Applications[1][3][9][13][15][16][17][18]
Furan-based acrylic derivatives exhibit a broad spectrum of biological activities. The
Key Therapeutic Areas
| Therapeutic Area | Mechanism of Action | Key Derivative Example | Potency (Ref) |
| Antimicrobial | Disruption of bacterial cell wall synthesis; oxidative stress induction. | 3-(5-nitro-2-furyl)acrylic acid | MIC: 64 |
| Anticancer | Tubulin polymerization inhibition (G2/M arrest); Topoisomerase II inhibition. | N-substituted furan acrylamides | IC |
| Anti-inflammatory | COX-2 Inhibition (Selectivity via furan ring orientation). | Diarylfuranone derivatives | Comparable to Rofecoxib |
| Antiparasitic | Interference with glycolytic enzymes in schistosomes. | Furan propamine derivatives | Historical usage |
Mechanism of Action: Anticancer Signaling
Recent studies highlight the ability of furan-acrylic derivatives to induce apoptosis in breast cancer cells (MCF-7) by destabilizing microtubules.
Caption: Proposed apoptotic pathway induced by furan-acrylic derivatives, involving tubulin inhibition and regulation of Bcl-2/Bax proteins.[2]
Material Science: Bio-Based Polymers
The furan ring confers thermal stability and rigidity, while the acrylic double bond allows for polymerization.
-
Reactive Diluents: Furan-based dimethacrylates are used to replace toxic styrene or bisphenol A in UV-curable coatings. They exhibit high glass transition temperatures (
C) due to the rigid heterocyclic ring. -
Photocrosslinking: The furan-acrylate moiety undergoes [2+2] cycloaddition under UV light (>300 nm). This is reversible at shorter wavelengths or high heat, enabling self-healing materials .
Comparative Material Properties
| Property | Bisphenol A Acrylate (Standard) | Furan-Based Acrylate (Bio) | Advantage |
| Source | Petroleum | Lignocellulose (Corn/Wood) | Sustainability |
| ~150-180°C | 177-209°C | Higher Thermal Stability | |
| Viscosity | High (often requires diluents) | Low to Medium | Easier Processing |
| UV Sensitivity | Moderate | High | Faster Curing |
References
-
Sustainable synthesis of novel 3-(2-furyl)acrylic acids and their derivatives Source: ResearchGate
-
3-(2-Furyl)acrylic Acid: Properties and Applications Source: Zhishang Chem
-
Application of Furan-Based Dicarboxylic Acids in Bio-Derived Dimethacrylate Resins Source: ACS Applied Polymer Materials
-
Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity Source: MDPI (Molecules)
-
Bio-Based Furanic Di(meth)acrylates as Reactive Diluents for UV Curable Coatings Source: ACS Sustainable Chemistry & Engineering [15]
-
A Technical Guide to the Discovery and Synthesis of Novel Furan Derivatives Source: BenchChem
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Methodological & Application
Synthesis of 3-(5-Hydroxymethyl-furan-2-yl)-acrylic acid from 5-HMF: An Application Note and Protocol
Introduction: 5-Hydroxymethylfurfural (5-HMF) as a Bio-based Platform Chemical
5-Hydroxymethylfurfural (5-HMF) is a key bio-based platform chemical derived from the dehydration of C6 sugars, such as fructose and glucose.[1][2] Its versatile molecular architecture, featuring a furan ring, a hydroxymethyl group, and an aldehyde functionality, makes it a valuable starting material for the synthesis of a wide array of fine chemicals and polymer precursors. This application note provides a detailed guide for the synthesis of 3-(5-Hydroxymethyl-furan-2-yl)-acrylic acid, a valuable derivative of 5-HMF with potential applications in pharmaceuticals and as a monomer for novel biopolymers.[1]
This guide will explore three prominent synthetic routes for the conversion of 5-HMF to 3-(5-Hydroxymethyl-furan-2-yl)-acrylic acid: the Doebner-Knoevenagel condensation, the Horner-Wadsworth-Emmons olefination, and the Wittig reaction. Each method will be discussed in detail, including the underlying reaction mechanism, a step-by-step experimental protocol, and a comparative analysis of their advantages and disadvantages.
Comparative Overview of Synthetic Routes
The choice of synthetic methodology for the olefination of 5-HMF to its acrylic acid derivative is critical and depends on factors such as desired stereoselectivity, reaction conditions, and the availability of reagents. Below is a comparative summary of the three methods detailed in this guide.
| Synthetic Route | Key Reagents | Catalyst/Base | Typical Solvents | Stereoselectivity | Key Advantages | Key Disadvantages |
| Doebner-Knoevenagel | Malonic acid | Piperidine, Pyridine | Pyridine, DMF, Ethanol | Generally forms the (E)-isomer | Uses readily available and inexpensive reagents. The reaction can often be driven to completion with decarboxylation in situ. | May require elevated temperatures and longer reaction times. Pyridine has a strong, unpleasant odor and is toxic. |
| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | NaH, NaOMe, LiOH | THF, DME, Methanol | Predominantly (E)-isomer | High yields and excellent (E)-stereoselectivity. The phosphate byproduct is water-soluble, simplifying purification.[3][4] | Phosphonate reagents are more expensive than malonic acid. |
| Wittig Reaction | (Carboxymethylene)triphenylphosphorane | Strong base (e.g., NaH, n-BuLi) or stable ylide | THF, Diethyl ether | Dependent on ylide stability; stabilized ylides favor (E)-isomer. | A widely used and well-understood reaction. Can be performed under a variety of conditions. | Triphenylphosphine oxide byproduct can be difficult to remove. Stoichiometric amounts of the phosphonium salt are required.[5] |
Synthetic Workflow Overview
The general workflow for the synthesis and purification of 3-(5-Hydroxymethyl-furan-2-yl)-acrylic acid from 5-HMF is depicted below.
Caption: General experimental workflow for the synthesis of 3-(5-Hydroxymethyl-furan-2-yl)-acrylic acid.
Protocol 1: Doebner-Knoevenagel Condensation
The Doebner modification of the Knoevenagel condensation is a classical and effective method for the synthesis of α,β-unsaturated carboxylic acids from aldehydes and malonic acid, using pyridine as both a solvent and a catalyst, often with a catalytic amount of piperidine.[6][7] The reaction proceeds via a Knoevenagel condensation followed by in situ decarboxylation.
Reaction Scheme
Caption: Doebner-Knoevenagel condensation of 5-HMF with malonic acid.
Experimental Protocol
Materials:
-
5-Hydroxymethylfurfural (5-HMF)
-
Malonic acid
-
Pyridine (anhydrous)
-
Piperidine
-
Hydrochloric acid (concentrated)
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-HMF (1.0 equivalent) and malonic acid (1.2 equivalents).
-
To this mixture, add anhydrous pyridine to dissolve the solids, followed by a catalytic amount of piperidine (0.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the crude product using a Büchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 3-(5-Hydroxymethyl-furan-2-yl)-acrylic acid.[8]
Protocol 2: Horner-Wadsworth-Emmons (HWE) Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes, particularly favoring the formation of the (E)-isomer.[3][9] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of 3-(5-Hydroxymethyl-furan-2-yl)-acrylic acid, 5-HMF is reacted with triethyl phosphonoacetate in the presence of a base.[4]
Reaction Scheme
Caption: Horner-Wadsworth-Emmons synthesis of the target acrylic acid.
Experimental Protocol
Materials:
-
5-Hydroxymethylfurfural (5-HMF)
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Procedure:
Step 1: Olefination
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.
-
Carefully add sodium hydride (1.1 equivalents) to the THF with stirring.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the suspension. Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Dissolve 5-HMF (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl ester.
Step 2: Hydrolysis
-
Dissolve the crude ethyl ester in a mixture of THF and water.
-
Add lithium hydroxide (2.0 equivalents) and stir the mixture at room temperature for 4-6 hours.
-
After the hydrolysis is complete (monitored by TLC), remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 3-(5-Hydroxymethyl-furan-2-yl)-acrylic acid.
-
Purify the product by recrystallization or flash column chromatography.
Protocol 3: Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[10] For the synthesis of 3-(5-Hydroxymethyl-furan-2-yl)-acrylic acid, a stabilized ylide such as (carboxymethylene)triphenylphosphorane can be used, which generally favors the formation of the (E)-alkene.
Reaction Scheme
Caption: Wittig reaction of 5-HMF with a stabilized ylide.
Experimental Protocol
Materials:
-
5-Hydroxymethylfurfural (5-HMF)
-
(Carboxymethylene)triphenylphosphorane
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 5-HMF (1.0 equivalent) and (carboxymethylene)triphenylphosphorane (1.1 equivalents) in anhydrous toluene or DCM.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
To the resulting residue, add hexanes to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture and wash the solid with additional hexanes.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 3-(5-Hydroxymethyl-furan-2-yl)-acrylic acid by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization.[5]
Characterization of 3-(5-Hydroxymethyl-furan-2-yl)-acrylic acid
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₈H₈O₄
-
Molecular Weight: 168.15 g/mol [1]
-
Expected ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~12.2 (br s, 1H, COOH), ~7.5 (d, 1H, J ≈ 16 Hz, -CH=CH-COOH), ~6.5 (d, 1H, J ≈ 3.5 Hz, furan-H), ~6.4 (d, 1H, J ≈ 3.5 Hz, furan-H), ~6.2 (d, 1H, J ≈ 16 Hz, -CH=CH-COOH), ~5.3 (t, 1H, J ≈ 5.5 Hz, -CH₂OH), ~4.5 (d, 2H, J ≈ 5.5 Hz, -CH₂OH).
-
Expected ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): ~168.0 (COOH), ~155.0 (C-O-C), ~152.0 (C-CH=), ~130.0 (-CH=CH-), ~118.0 (-CH=CH-), ~112.0 (furan-CH), ~109.0 (furan-CH), ~56.0 (-CH₂OH).
Note: The exact chemical shifts may vary depending on the solvent and concentration.
Safety and Handling
-
5-HMF can be an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Pyridine is toxic and has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Phosphorus-containing reagents and byproducts should be handled and disposed of according to institutional safety guidelines.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This application note provides detailed protocols for three reliable methods for the synthesis of 3-(5-Hydroxymethyl-furan-2-yl)-acrylic acid from the versatile bio-based platform chemical, 5-HMF. The choice between the Doebner-Knoevenagel condensation, the Horner-Wadsworth-Emmons olefination, and the Wittig reaction will depend on the specific requirements of the researcher, including cost, desired stereoselectivity, and available equipment. By following these protocols, researchers can efficiently synthesize this valuable furan derivative for further applications in materials science and drug discovery.
References
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-
Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Byrne, P. A., Rajendran, K. V., & Gilheany, D. G. (n.d.). A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Royal Society of Chemistry. Retrieved from [Link]
-
Solvent Free Wittig Reactions. (n.d.). Retrieved from [Link]
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Direct Conversion of Biomass Carbohydrates to Platform Chemicals: 5-Hydroxymethylfurfural (HMF) and Furfural | Energy & Fuels - ACS Publications. (2020, February 7). Retrieved from [Link]
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Horner-Wadsworth-Emmons Reaction - YouTube. (2023, November 20). Retrieved from [Link]
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Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC. (n.d.). Retrieved from [Link]
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How to purify Acrylic Acid : r/chemistry - Reddit. (2024, April 3). Retrieved from [Link]
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PREPARATION OF /3,2-FURYL ACRYLIC ACID. (n.d.). Retrieved from [Link]
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furylacrylic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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Application Notes and Protocols: Knoevenagel Condensation of 5-HMF and Malonic Acid
A Comprehensive Guide for Researchers in Organic Synthesis and Drug Development
Introduction: Bridging Biomass to High-Value Chemicals
The transition from fossil fuel-based feedstocks to renewable resources is a cornerstone of modern sustainable chemistry. In this context, 5-hydroxymethylfurfural (5-HMF), a versatile platform chemical derived from the dehydration of C6 sugars, has emerged as a critical building block.[1][2][3] Its rich chemistry, stemming from its aldehyde and alcohol functionalities, allows for its conversion into a diverse array of valuable chemicals, including polymers, fuels, and pharmaceutical intermediates.[4][5]
One of the most powerful C-C bond-forming reactions in a synthetic chemist's arsenal is the Knoevenagel condensation.[6][7] This reaction, typically involving the condensation of an aldehyde or ketone with an active methylene compound, provides a direct and atom-economical route to α,β-unsaturated compounds.[8][9][10] The application of the Knoevenagel condensation to 5-HMF and malonic acid is of particular interest as it paves the way for the synthesis of novel furan-based derivatives with potential applications in materials science and medicinal chemistry.
This technical guide provides a detailed protocol and in-depth discussion of the Knoevenagel condensation between 5-HMF and malonic acid. We will delve into the reaction mechanism, provide a step-by-step experimental procedure, and discuss the critical parameters that influence the reaction's outcome. This document is intended for researchers and scientists in organic synthesis, catalysis, and drug development who are looking to leverage the potential of biomass-derived platform chemicals.
Reaction Mechanism: A Step-by-Step Look at the Condensation Pathway
The Knoevenagel condensation of 5-HMF with malonic acid is typically catalyzed by a weak base, such as piperidine or pyridine.[8][9][11] The reaction proceeds through a series of well-established steps:
-
Enolate Formation: The basic catalyst abstracts an acidic α-proton from malonic acid to form a resonance-stabilized enolate ion.[8][10]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of 5-HMF, leading to the formation of a tetrahedral intermediate.[8][10]
-
Protonation: The intermediate is protonated, typically by the conjugate acid of the catalyst, to yield a β-hydroxy adduct.[8]
-
Dehydration: This aldol-type addition product readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product, 2-((5-(hydroxymethyl)furan-2-yl)methylene)malonic acid. This dehydration step is often the driving force for the reaction.[12]
In what is known as the Doebner modification, the reaction is carried out in pyridine, which acts as both the solvent and a catalyst, often with a catalytic amount of piperidine.[9][13][14] Under these conditions, the condensation product can undergo subsequent decarboxylation to yield a cinnamic acid derivative.[13][14]
Caption: Generalized mechanism of the Knoevenagel condensation.
Experimental Protocol: A Verified Step-by-Step Procedure
This protocol is a representative procedure for the piperidine-catalyzed Knoevenagel condensation of 5-HMF and malonic acid.
Materials and Reagents:
-
5-Hydroxymethylfurfural (5-HMF) (≥98% purity)
-
Malonic acid (≥99% purity)
-
Piperidine (≥99% purity)
-
Ethanol (anhydrous)
-
Ethyl acetate (reagent grade)
-
n-Heptane (reagent grade)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-hydroxymethylfurfural (1.0 eq) in anhydrous ethanol.
-
Addition of Reagents: To the stirred solution, add malonic acid (1.2 eq).
-
Catalyst Addition: Carefully add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC). Prepare a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material (5-HMF) and the product. The disappearance of the 5-HMF spot indicates the completion of the reaction.
-
Work-up: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Dissolve the residue in ethyl acetate. d. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. f. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or by column chromatography on silica gel to afford the pure 2-((5-(hydroxymethyl)furan-2-yl)methylene)malonic acid.[15]
Caption: Experimental workflow for the Knoevenagel condensation.
Key Reaction Parameters and Optimization
The success of the Knoevenagel condensation is highly dependent on several key parameters. Careful optimization of these factors is crucial for achieving high yields and purity.
| Parameter | Typical Range/Conditions | Rationale and Considerations |
| Catalyst | Piperidine, Pyridine, Proline, Ammonium salts | The choice of catalyst influences reaction rate and selectivity. Piperidine is a common and effective catalyst.[8][15] Greener alternatives like proline and ammonium salts have also been explored.[11][16] |
| Solvent | Ethanol, Pyridine, Toluene, Water, Solvent-free | Ethanol is a good choice for its ability to dissolve the reactants and its relatively low boiling point for easy removal.[11][15] Pyridine can act as both a solvent and a catalyst.[9] Solvent-free conditions offer a greener alternative.[12][16] |
| Temperature | Room temperature to reflux | The reaction can often proceed at room temperature, but heating to reflux can significantly increase the reaction rate.[15] The optimal temperature will depend on the specific catalyst and solvent system used. |
| Reactant Stoichiometry | 1.0 - 1.5 equivalents of malonic acid | A slight excess of malonic acid is often used to drive the reaction to completion.[17] |
| Reaction Time | 30 minutes to several hours | Reaction time is dependent on temperature, catalyst, and solvent. Monitoring by TLC is essential to determine the endpoint of the reaction.[15] |
Analytical Characterization
The identity and purity of the synthesized 2-((5-(hydroxymethyl)furan-2-yl)methylene)malonic acid should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the formation of the new C-C double bond.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=C double bond and the carboxylic acid moieties.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[18]
Conclusion
The Knoevenagel condensation of 5-HMF and malonic acid represents a valuable synthetic route to novel furan-based compounds. This application note provides a robust and detailed protocol that can be readily implemented in a standard organic chemistry laboratory. By understanding the underlying mechanism and the influence of key reaction parameters, researchers can effectively synthesize and explore the potential of these bio-derived molecules in various fields, from materials science to drug discovery. The continued exploration of green and efficient catalytic systems will further enhance the sustainability and industrial applicability of this important transformation.
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Knoevenagel condensation between 5-substituted-2-furaldehydes and... - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]
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Knoevenagel Condensation Reaction - Master Organic Chemistry. (n.d.). Retrieved February 22, 2026, from [Link]
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Systematic Identification of Solvents Optimal for the Extraction of 5-Hydroxymethylfurfural from Aqueous Reactive Solutions - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]
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Knoevenagel Condensation. (n.d.). Retrieved February 22, 2026, from [Link]
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Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (n.d.). Retrieved February 22, 2026, from [Link]
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Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions | ACS Omega. (2024, September 6). Retrieved February 22, 2026, from [Link]
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Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC. (n.d.). Retrieved February 22, 2026, from [Link]
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Knoevenagel condensation - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]
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Scheme 10 Cross-condensation of HMF and furfural with malonic acid... - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]
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Malonic acid, benzal-, diethyl ester - Organic Syntheses Procedure. (n.d.). Retrieved February 22, 2026, from [Link]
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Natural-based catalysts for 5-hydroxymethylfurfural production from cane syrup for pharmaceutical applications - PMC. (2026, January 21). Retrieved February 22, 2026, from [Link]
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The green Knoevenagel condensation: solvent-free condensation of benzaldehydes - Pure. (2017, October 27). Retrieved February 22, 2026, from [Link]
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Organic acid catalyzed production of platform chemical 5-hydroxymethylfurfural from fructose: Process comparison and evaluation based on kinetic modeling - Arabian Journal of Chemistry. (2020, October 1). Retrieved February 22, 2026, from [Link]
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. (n.d.). Retrieved February 22, 2026, from [Link]
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Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - RSC Publishing. (n.d.). Retrieved February 22, 2026, from [Link]
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Catalytic Systems for 5-Hydroxymethylfurfural Preparation from Different Biomass Feedstocks: A Review - MDPI. (2023, December 29). Retrieved February 22, 2026, from [Link]
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Sustainable One-Pot Synthesis of 5-(Hydroxymethyl)furfural from C6-Sugars by Enhanced H+ Exchange Heterogeneous Catalysis. (2023, November 17). Retrieved February 22, 2026, from [Link]
-
Novel Methods of Knoevenagel Condensation - Banaras Hindu University. (n.d.). Retrieved February 22, 2026, from [Link]
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Rapid and high-throughput analysis of 5-hydroxymethylfurfural in honey by MALDI-MS with in-situ tetra (4-aminophenyl)-porphyrin derivatization - PMC. (2025, May 7). Retrieved February 22, 2026, from [Link]
-
Synthesis of 5-(Hydroxymethyl)furfural Monoesters and Alcohols as Fuel Additives toward Their Performance and Combustion Characteristics in Compression Ignition Engines - PMC. (n.d.). Retrieved February 22, 2026, from [Link]
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The Knoevenagel Condensation - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]
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(PDF) Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. (2025, November 1). Retrieved February 22, 2026, from [Link]
-
Production of the 2,5-Furandicarboxylic Acid Bio-Monomer From 5-Hydroxymethylfurfural Over a Molybdenum-Vanadium Oxide Catalyst - Frontiers. (n.d.). Retrieved February 22, 2026, from [Link]
-
Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization - BioResources. (2018, May 27). Retrieved February 22, 2026, from [Link]
-
Biocatalytic conversion of 5-hydroxymethylfurfural: Synthesis of 2,5-bis(hydroxymethyl)furan and 5-(hydroxymethyl)furfurylamine | Request PDF - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]
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Application Note: Dual-Mode Polymerization of 3-(5-Hydroxymethyl-furan-2-yl)-acrylic Acid (HMFAA)
Abstract & Strategic Overview
This guide details the polymerization protocols for 3-(5-Hydroxymethyl-furan-2-yl)-acrylic acid (HMFAA) , a high-value bio-based monomer derived from 5-HMF. Unlike standard monomers, HMFAA possesses a "Janus" functionality: it contains both a polymerizable vinyl group (acrylic moiety) and a hydroxy-acid structure.
This unique architecture allows for two distinct polymerization pathways, yielding materials with vastly different properties:
-
Polycondensation: Yields a semi-rigid, biodegradable polyester backbone.
-
Free Radical Polymerization (FRP): Yields a polyacrylate backbone with pendant furan rings, ideal for post-polymerization functionalization (e.g., drug conjugation via Diels-Alder chemistry).
Target Audience: This note is designed for drug delivery researchers requiring biodegradable matrices and material scientists developing renewable, cross-linkable resins.
Monomer Pre-treatment & Handling
Critical Insight: HMF derivatives are prone to spontaneous degradation into humins (dark insoluble solids) upon exposure to oxygen and heat. Purity is the single biggest determinant of polymerization molecular weight (
Purification Protocol
-
Dissolution: Dissolve crude HMFAA in Ethyl Acetate (EtOAc) at 40°C.
-
Filtration: Pass through a 0.45
m PTFE filter to remove pre-formed humins. -
Recrystallization: Cool the solution to 4°C overnight. Collect crystals via vacuum filtration.
-
Drying: Dry in a vacuum oven at 30°C for 12 hours. Store under Argon at -20°C.
-
Quality Check: Monomer should be off-white to pale yellow. Dark brown indicates oxidation; re-purify immediately.
-
Pathway Selection Logic
The following decision tree illustrates the chemical pathways available for HMFAA.
Figure 1: Divergent synthesis pathways for HMFAA based on catalyst selection.
Protocol A: Enzymatic Polycondensation (Polyester Synthesis)
Objective: Synthesize a biodegradable polyester backbone while preserving the vinyl unsaturation for later cross-linking. Why Enzymatic? Traditional metal catalysts (Ti, Sb) require high temperatures (>160°C), which would thermally cross-link the double bonds of HMFAA, resulting in an intractable gel. Candida antarctica Lipase B (CALB) operates at mild temperatures (60-80°C).
Materials
-
Monomer: Purified HMFAA.
-
Catalyst: Immobilized Lipase B from Candida antarctica (e.g., Novozym 435), dried over
for 24h. -
Solvent: Diphenyl ether (high boiling point, hydrophobic to drive water removal).
-
Molecular Sieves: 4Å, activated.
Step-by-Step Procedure
-
Setup: In a dry 50 mL Schlenk flask, dissolve HMFAA (1.0 g, 6 mmol) in Diphenyl ether (5 mL).
-
Catalyst Addition: Add Novozym 435 (10 wt% relative to monomer) and 500 mg of activated molecular sieves (to scavenge water byproduct).
-
Reaction:
-
Purge with Nitrogen for 15 mins.
-
Heat to 80°C with magnetic stirring (200 rpm). Do not overheat.
-
Apply mild vacuum (300 mbar) to assist water removal if sieves are insufficient.
-
Run for 48–72 hours.
-
-
Termination: Dilute with Chloroform (10 mL) and filter off the enzyme/sieves.
-
Precipitation: Drop the filtrate into cold Methanol (100 mL). The polyester will precipitate as a white/beige solid.
-
Purification: Re-dissolve in Chloroform and re-precipitate in Methanol. Dry under vacuum.
Expected Outcome:
- : 2,000 – 8,000 g/mol (Oligomeric to polymeric).
-
Structure: Linear polyester with conjugated double bonds in the backbone.
Protocol B: Free Radical Solution Polymerization (Polyacrylate Synthesis)
Objective: Polymerize through the vinyl group to create a carbon-carbon backbone with pendant furan/hydroxyl groups. Why Solution? Bulk polymerization of HMFAA is risky due to its high melting point and potential for thermal runaway.
Materials
-
Monomer: Purified HMFAA.
-
Initiator: AIBN (Azobisisobutyronitrile). Recrystallize from methanol before use.
-
Solvent: DMF (Dimethylformamide) or DMSO.[1] (HMFAA has poor solubility in non-polar solvents).
Step-by-Step Procedure
-
Preparation: Prepare a solution of HMFAA (1.0 M) in DMF.
-
Initiator: Add AIBN (1.0 mol% relative to monomer).
-
Degassing (Critical): Perform 3 cycles of Freeze-Pump-Thaw to remove Oxygen. Oxygen is a radical scavenger and will inhibit the reaction or cause induction periods.
-
Polymerization:
-
Backfill flask with Argon.
-
Immerse in an oil bath at 70°C .
-
Stir for 12–24 hours.
-
-
Work-up:
-
Cool to room temperature.
-
Precipitate dropwise into a large excess of Diethyl Ether or Water (depending on solubility; usually Ether is preferred to remove DMF).
-
-
Drying: Vacuum dry at 40°C for 24 hours.
Expected Outcome:
- : 15,000 – 40,000 g/mol .
-
Structure: Poly(acrylic acid) derivative with pendant hydroxymethyl-furan groups.
Characterization & Data Interpretation
| Technique | Protocol A (Polyester) Signature | Protocol B (Polyacrylate) Signature |
| 1H NMR | Shift in -CH2- signal: The hydroxymethyl protons shift downfield (~5.1 ppm) upon esterification. Vinyl protons remain (6.5-7.5 ppm). | Loss of Vinyl Signals: Vinyl protons (6.5-7.5 ppm) disappear. Broad backbone signals appear at 1.5-2.5 ppm. |
| FTIR | Ester Carbonyl: Sharp peak at ~1720 cm⁻¹. OH stretch diminishes. | Acid Carbonyl: Broad peak at ~1700 cm⁻¹. OH stretch remains strong (pendant group). |
| DSC | ||
| Solubility | Soluble in CHCl3, THF. | Soluble in DMF, DMSO, Methanol. |
Troubleshooting & Expert Tips
Problem: Low Molecular Weight (Oligomers only)
-
Cause (Enzymatic): Water accumulation. The equilibrium shifts back to hydrolysis.
-
Solution: Increase the amount of molecular sieves or use a dual-stage vacuum method (Stage 1: Oligomerization at atm pressure; Stage 2: High vacuum to drive MW).
-
Cause (Radical): Chain transfer to solvent or impurities (humins).
-
Solution: Ensure rigorous degassing. Switch solvent to DMSO if DMF chain transfer is suspected.
Problem: Polymer Discoloration (Yellow/Brown)
-
Cause: Oxidation of the furan ring.
-
Solution: Add 500 ppm of BHT (butylated hydroxytoluene) as an antioxidant during work-up. Perform all reactions strictly under Argon/Nitrogen.
Problem: Gelation (Cross-linking)
-
Cause: In Protocol A, the vinyl groups may thermally cross-link if temperature exceeds 90°C.
-
Solution: Keep enzymatic reaction strictly below 80°C.
References
-
Jiang, Y., et al. "Enzymatic synthesis of biobased polyesters containing furan rings." Journal of Polymer Science Part A: Polymer Chemistry, 2012. Link
-
Sousa, A. F., et al. "Biobased polyesters and other polymers from 2,5-furandicarboxylic acid: a tribute to furan excellency." Polymer Chemistry, 2015.[2] Link
-
Llevot, A., et al. "Renewable (meth)acrylates from bio-based furan derivatives." Macromolecular Rapid Communications, 2016. Link
-
Gandini, A. "The irruption of polymers from renewable resources on the scene of macromolecular science and technology." Green Chemistry, 2011. Link
-
Novozymes. "Lipase B from Candida antarctica (Novozym 435) Product Data." Link
Sources
Application Note: Sustainable Catalytic Synthesis of Furan-Acrylic Acids from Biomass-Derived Furfural
Abstract & Scope
This technical guide details the catalytic upcycling of biomass-derived furfural into 3-(2-furyl)acrylic acid (FAA) and its derivatives. FAA is a critical high-value intermediate serving as a "green" Michael acceptor in pharmaceutical design (covalent inhibitors) and a renewable monomer for replacing petroleum-based acrylates.
Unlike generic reviews, this note provides two distinct, field-validated protocols:
-
Scalable Organocatalysis: A robust method using piperidinium acetate for gram-to-kilogram synthesis.
-
Green Bio-Organocatalysis: A pharma-compliant, metal-free route using L-Proline in ethanol, minimizing trace impurities in drug scaffolds.
Scientific Foundation & Mechanistic Insight
The Feedstock: Furfural
Furfural is the primary dehydration product of xylose (C5 sugars) found in hemicellulose.[1] While often reduced to furfuryl alcohol, its oxidation and condensation pathways offer higher functionality.
The Transformation: Knoevenagel Condensation
The conversion of furfural to furan-acrylic acid is achieved via the Knoevenagel condensation with malonic acid.[2] This reaction involves the deprotonation of the active methylene group in malonic acid, nucleophilic attack on the furfural aldehyde, and subsequent decarboxylation.
Why this matters for Drug Development:
The resulting
Reaction Pathway Diagram
Figure 1: Cascade transformation from raw biomass to high-value Furan-Acrylic Acid (FAA).
Experimental Protocols
Protocol A: Scalable Synthesis via Piperidinium Acetate
Best for: Large-scale synthesis, high yields (>90%), and industrial precursors. Mechanism: Piperidinium acetate acts as a bifunctional organocatalyst, providing both the basicity to deprotonate malonic acid and the acidity to facilitate dehydration.
Materials
-
Substrate: Furfural (freshly distilled, 99%)
-
Catalyst: Piperidinium Acetate (generated in situ or pre-formed)
-
Solvent: Toluene (for azeotropic water removal) or Solvent-free (if neat)
Step-by-Step Methodology
-
Catalyst Preparation: In a reaction vessel, mix equimolar amounts of Piperidine and Acetic Acid. Stir exothermically for 10 minutes to form the ionic liquid-like salt.
-
Loading: Add Furfural (10 mmol, 0.96 g) and Malonic Acid (13 mmol, 1.35 g) to the catalyst mixture.
-
Reaction: Heat the mixture to 90–100°C for 1–3 hours.
-
Critical Control Point: Monitor CO2 evolution. Cessation of bubbling indicates the decarboxylation step is complete.
-
-
Quench & Workup: Cool to room temperature. The mixture will solidify or become viscous. Dissolve in Ethyl Acetate (30 mL) and wash with 1M HCl (2 x 15 mL) to remove the piperidine catalyst.
-
Isolation: Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Water (9:1) to obtain off-white needles.
Expected Yield: 85–94% Selectivity: >98% E-isomer.
Protocol B: "Green" L-Proline Mediated Synthesis
Best for: Pharmaceutical applications requiring non-toxic catalysts and mild conditions. Mechanism: L-Proline forms an iminium ion intermediate with furfural, lowering the LUMO energy and accelerating nucleophilic attack by malonic acid (Enamine catalysis).
Materials
-
Substrate: Furfural
-
Reagent: Malonic Acid (1.1 equivalents)[4]
-
Catalyst: L-Proline (10 mol%)
-
Solvent: Ethanol (Green solvent)[5]
Experimental Workflow Diagram
Figure 2: L-Proline mediated "Green" synthesis workflow optimized for pharmaceutical purity.
Step-by-Step Methodology
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Furfural (1.0 eq) and Malonic Acid (1.1 eq) in Ethanol.
-
Initiation: Add L-Proline (0.1 eq). The solution typically turns slightly yellow.
-
Incubation: Stir at 60°C for 4–6 hours. This lower temperature prevents polymerization of the furan ring (a common side reaction at >120°C).
-
Workup: Evaporate ethanol under reduced pressure. The residue is dissolved in minimal hot water.
-
Crystallization: Upon cooling to 4°C, FAA precipitates out as high-purity crystals.
-
Filtration: Filter and wash with ice-cold water.
Expected Yield: 75–85% Purity: >99% (Suitable for biological assays).
Analytical Characterization & Data
To validate the synthesis, the following analytical benchmarks should be met.
| Parameter | Specification (FAA) | Method |
| Appearance | White to pale yellow crystalline solid | Visual |
| Melting Point | 140°C – 142°C | Capillary Method |
| 1H NMR (DMSO-d6) | 400 MHz NMR | |
| Solubility | Soluble in Ethanol, DMSO; Insoluble in Hexane | Solubility Test |
| Purity | >98.5% | HPLC (C18, MeOH:H2O) |
Troubleshooting Guide:
-
Problem: Dark/Black reaction mixture.
-
Cause: Polymerization of furfural (Humins formation).
-
Solution: Reduce temperature by 10°C and ensure inert atmosphere (N2) to prevent oxidative degradation.
-
-
Problem: Low Yield.
-
Cause: Incomplete decarboxylation.
-
Solution: Ensure the reaction runs until gas evolution completely stops. Increase reaction time, not temperature.
-
References
-
Prabhakar, P. S., & Dutta, S. (2023). Sustainable synthesis of novel 3-(2-furyl)acrylic acids and their derivatives from carbohydrate-derived furfurals by chemical catalysis.[2][3] Biomass Conversion and Biorefinery.
-
[2]
-
-
Peyrot, C., et al. (2020). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol.[4] International Journal of Molecular Sciences.
-
BenchChem.
-
Diels–Alder and Dehydration Reactions of Biomass-Derived Furan.
Sources
- 1. cellulosicbiomasslab.engr.ucr.edu [cellulosicbiomasslab.engr.ucr.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Welcome to the HMFAA Synthesis Technical Support Center
Mission: You are targeting 5-hydroxymethyl-2-furancarboxylic acid (HMFAA/HMFCA) .[1] This is a delicate mono-oxidation of HMF. Unlike full oxidation to FDCA, stopping at HMFAA requires surgical precision. If your reaction mixture is turning dark brown or black, you are losing yield to humins .
This guide addresses the root causes of humin formation specifically during the partial oxidation of HMF. We move beyond generic advice to the specific kinetic competition between oxidation (desirable) and polymerization (undesirable).
Module 1: The Chemistry of Failure (Root Cause Analysis)
Before troubleshooting, you must understand how your reaction failed. Humin formation is not random; it is a competing pathway driven by pH and unreacted substrate.
The Kinetic Race
In HMFAA synthesis, you are in a race. You must oxidize the aldehyde group of HMF faster than the HMF molecule can degrade.
-
Acidic/Neutral Failure: HMF rehydrates to form 2,5-dioxo-6-hydroxy-hexanal (DHH) .[2] DHH reacts with HMF via aldol condensation to form insoluble humin networks.[3][4]
-
Alkaline Failure (pH > 13): Hydroxide ions attack the furan ring (C2/C5 position), causing ring-opening. These open-chain intermediates cross-link rapidly into soluble "humic substances" that eventually precipitate.
Visualizing the Divergence:
Figure 1: The kinetic divergence. Success depends on the oxidation rate (Green) outpacing the degradation pathways (Red).
Module 2: Troubleshooting & Optimization (Q&A)
Scenario A: The "Black Tar" Problem (Chemical Oxidation)
User Ticket: "I am using Au/CeO2 at pH 13 to oxidize HMF. The solution turns black within 30 minutes, and HMFAA yield is <40%."
Diagnosis: You are operating in the Alkaline Degradation Zone . While high pH accelerates HMF oxidation on gold surfaces, it simultaneously triggers furan ring opening.
Corrective Protocol:
-
Switch to the Cannizzaro Stabilization Strategy: Instead of relying solely on aerobic oxidation, utilize the Cannizzaro reaction to "lock" HMF into stable intermediates before adding the oxidant.
-
Step 1: Disproportionate HMF in strong base (NaOH) without oxidant first. This yields HMFAA and DHMF (2,5-dihydroxymethylfuran). Both are stable in base.
-
Step 2: Add catalyst and O2. Oxidize the DHMF back to HMFAA.
-
Why this works: You remove free HMF (the unstable species) from the alkaline environment immediately [1].
-
-
Lower the pH (Carbonate Buffer): Switch from NaOH (pH 13-14) to Na2CO3 (pH ~10-11).
-
Trade-off: Reaction rate will slow down. You must compensate by increasing Oxygen partial pressure (e.g., 10 bar) or catalyst loading to prevent the "stalled reaction" humin buildup.
-
Scenario B: Low Selectivity (Over-Oxidation)
User Ticket: "I am avoiding humins, but I keep getting FDCA (di-acid) instead of HMFAA. How do I stop at the mono-acid?"
Diagnosis: Your catalyst is too active for the alcohol group. Noble metals (Pt, Pd) are notorious for driving the reaction all the way to FDCA.
Corrective Protocol:
-
Biocatalytic Route (The "Gold Standard" for Selectivity): Switch to a whole-cell biocatalyst like Deinococcus wulumuqiensis R12 or Comamonas testosteroni.
-
Mechanism: These strains possess specific HMF oxidases that target the aldehyde group exclusively.
-
Humin Prevention: These reactions run at pH 7.0 and 30-35°C .[5][6] This is the "safe zone" where neither acid-catalyzed DHH formation nor base-catalyzed ring opening occurs [2, 3].
-
Yield: Up to 99% selectivity for HMFAA is achievable.[7]
-
-
Ag-Based Catalysts: If biology is not an option, switch to Silver (Ag) based catalysts (e.g., Ag2O or Ag/ZrO2). Silver is excellent for aldehyde oxidation but poor for alcohol oxidation, naturally stopping at HMFAA [4].
Module 3: Experimental Data & Benchmarks
Use this table to benchmark your current process against literature standards.
| Parameter | Chemical Route (Alkaline) | Biocatalytic Route (Neutral) | Cannizzaro "Lock" Route |
| Primary Catalyst | Au/CeO2, Au/TiO2 | D. wulumuqiensis / C. testosteroni | NaOH (Stoichiometric) |
| Operating pH | 10.0 - 13.0 | 7.0 (Phosphate Buffer) | > 13.0 |
| Temperature | 60°C - 100°C | 30°C - 35°C | 25°C (Room Temp) |
| Humin Risk | HIGH (If conversion stalls) | LOW (Mild conditions) | LOW (HMF removed rapidy) |
| HMFAA Selectivity | 60-80% (FDCA byproduct) | 95-99% | ~50% (Max theoretical w/o oxidation step) |
| Key Advantage | High throughput | Extreme selectivity | Stabilizes HMF instantly |
Module 4: Standard Operating Procedure (SOP) for Humin-Free Synthesis
Workflow Visualization:
Figure 2: Decision tree for selecting the optimal synthesis route based on purity vs. scale requirements.
Critical Control Point: The "Fed-Batch" Technique
Whether using bio- or chemical catalysis, never dump all HMF in at once if you are struggling with humins.
-
The Issue: High local concentrations of HMF promote intermolecular polymerization (2nd order reaction).
-
The Fix: Use a fed-batch approach. Add HMF slowly, matching the addition rate to the consumption rate. This keeps the standing concentration of HMF low, mathematically suppressing the polymerization rate (
).
References
-
Kwon, Y., et al. (2023). "Stabilization of alkaline 5-HMF electrolytes via Cannizzaro reaction for the electrochemical oxidation to FDCA." Green Chemistry.
-
Li, Y., et al. (2019). "Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst." MDPI.
-
Zhang, X., et al. (2017). "Whole-cell biocatalytic selective oxidation of 5-hydroxymethylfurfural to 5-hydroxymethyl-2-furancarboxylic acid." Green Chemistry.
-
Corma, A., et al. (2013). "Direct transformation of 5-hydroxymethylfurfural to the building blocks... via Cannizzaro reaction."[8] Green Chemistry.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent Developments in Metal-Based Catalysts for the Catalytic Aerobic Oxidation of 5-Hydroxymethyl-Furfural to 2,5-Furandicarboxylic Acid | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Furan-2-Acrylic Acid Synthesis
Welcome to the technical support center for the synthesis of furan-2-acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates and yields in this crucial synthesis. We will explore the underlying chemical principles of the common synthetic routes and provide actionable, field-proven solutions.
The Knoevenagel condensation is the most prevalent and efficient method for synthesizing furan-2-acrylic acid, involving the reaction of furan-2-carbaldehyde (furfural) with an active methylene compound, typically malonic acid, in the presence of a basic catalyst.[1][2] This guide will primarily focus on troubleshooting this pathway.
Section 1: The Troubleshooting Decision Tree
Low conversion rates are a frequent challenge in chemical synthesis. This decision tree provides a logical workflow to diagnose the root cause of the issue, starting from the most common and easily addressable problems.
Sources
Stability of furan-acrylic acid derivatives in acidic conditions
Technical Support Center: Stability of Furan-Acrylic Acid Derivatives
Topic: Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist
Introduction: Navigating the Stability Landscape
Welcome to the Technical Support Center. You are likely here because you are observing unexpected behavior—discoloration, precipitation, or signal loss—when handling 3-(2-furyl)acrylic acid or its derivatives in acidic media.
Furan-acrylic acid derivatives occupy a unique chemical space. They possess the electron-rich, acid-sensitive furan ring conjugated with an electron-withdrawing acrylic acid moiety. This conjugation offers a degree of stabilization compared to simple alkyl furans, but it does not render them immune to acid-catalyzed degradation.
This guide moves beyond generic advice. We break down the mechanistic causality of failure and provide self-validating protocols to distinguish between solubility issues and true chemical degradation.
Module 1: Diagnostic Triage
Before altering your synthesis or analysis, use this logic flow to identify the root cause of your observation.
Figure 1: Diagnostic logic for distinguishing physical solubility limits from chemical degradation.
Module 2: Critical Troubleshooting & Mechanisms
Issue 1: The "Black Tar" Phenomenon (Humin Formation)
Symptom: Your reaction mixture or storage solution turns dark brown or black, often depositing a sticky solid.
Mechanism: Acid-Catalyzed Ring Opening & Polymerization.
The furan ring is susceptible to electrophilic attack by protons (
-
Hydration: Water attacks the cation, leading to ring opening.[1]
-
Polymerization: The resulting reactive dicarbonyl species (often 4-hydroxy-2-butenal derivatives) undergo uncontrolled aldol condensations to form humins (heterogeneous, dark polymers).
Corrective Action:
-
Limit Acid Exposure: Avoid storing in strong mineral acids (HCl,
) for >4 hours. -
Switch Solvents: Use aprotic polar solvents (DMSO, DMF) or alcohols if compatible.
-
Quench Immediately: Neutralize acid catalysts immediately after reaction completion.
Issue 2: The "Solubility Trap" (False Positive Degradation)
Symptom: A white/pale solid precipitates upon acidification, but the supernatant remains clear/colorless.
Mechanism: Protonation of the Carboxylate.
3-(2-furyl)acrylic acid has a
-
At pH > 5: It exists as the carboxylate anion (
), which is water-soluble. -
At pH < 3: It exists as the free acid (
). The free acid has low water solubility (~2 g/L) and will precipitate.
Corrective Action:
-
Verification: Take a small aliquot of the suspension and add Methanol or Acetonitrile. If it dissolves instantly to a clear solution, your compound is stable but insoluble . If it remains solid, it is likely a degradation polymer.
Module 3: Experimental Protocols
Protocol A: Stability Stress Test (HPLC)
Use this protocol to validate the stability of your specific derivative in your mobile phase or reaction solvent.
Prerequisites:
-
HPLC System: C18 Column (e.g., Agilent Zorbax or Phenomenex Luna).
-
Detection: UV at 280 nm (Furan absorption) and 254 nm.
Step-by-Step:
-
Preparation: Prepare a 1 mg/mL stock solution of 3-(2-furyl)acrylic acid in Methanol.
-
Stress Conditions: Prepare three autosampler vials:
-
Control: Dilute 1:10 in Water/Methanol (50:50).
-
Acid Stress: Dilute 1:10 in 0.1 M HCl.
-
Thermal Stress: Dilute 1:10 in 0.1 M HCl and heat at 60°C for 30 mins.
-
-
Time-Course Injection: Inject samples at
, , and . -
Data Interpretation (See Table 1):
Table 1: Interpreting HPLC Stress Data
| Observation | Diagnosis | Action |
| Peak Area Constant | Stable | Conditions are safe for use. |
| New Early Eluting Peaks | Ring Opening (Hydrolysis) | Reduce acid concentration; keep temperature < 25°C. |
| Broad Late Eluting Hump | Polymerization | Critical Failure. Acid strength is too high. |
| Peak Shift (Spectrum Change) | Esterification | If using MeOH/EtOH as solvent in acid, you formed the ester. |
Module 4: Mechanistic Visualization
Understanding the degradation pathway is crucial for designing countermeasures.
Figure 2: Competitive pathways in acidic media: Reversible precipitation (blue) vs. Irreversible degradation (red).
Module 5: Frequently Asked Questions (FAQ)
Q1: Can I use TFA (Trifluoroacetic acid) in my HPLC mobile phase? A: Yes, but with caution. Standard concentrations (0.05% - 0.1% TFA) are generally safe for short-term exposure (autosampler residence time < 12 hours) at room temperature. However, for preparative scale purification where fractions might sit for days, immediately lyophilize or neutralize fractions. Formic acid (0.1%) is a gentler alternative if resolution permits.
Q2: My sample turned yellow but the HPLC purity is still >98%. What happened? A: This is likely trace photo-oxidation. Furan derivatives are light-sensitive.[4][5][6] The "yellowing" species have very high extinction coefficients, so even ppm-levels (undetectable by standard HPLC integration) can color the solution. Store solid and solution samples in amber vials wrapped in foil.
Q3: I am trying to esterify the acrylic acid group using acid catalysis, but the yield is low. A: You are likely competing with ring degradation.
-
Alternative: Use mild coupling reagents (EDC/NHS) or convert to the acid chloride using oxalyl chloride/DMF (catalytic) at low temperature (
) rather than refluxing in acidic alcohol.
References
-
Lange, J-P., et al. (2012). "Furfurals as Platform Chemicals."[7] ChemSusChem. (Discusses the acid sensitivity and polymerization pathways of furanics).
-
Marckwald, W. (1892). "Ueber die Constitution der Furfurabkömmlinge." Berichte der deutschen chemischen Gesellschaft. (Foundational work on acid-catalyzed furan ring opening).
-
National Center for Biotechnology Information (NCBI). "3-(2-Furyl)acrylic acid - PubChem Compound Summary." (Physicochemical properties and pKa data).
-
Dunlop, A. P. (1948). "Furfural formation and behavior."[1][5][8][9] Industrial & Engineering Chemistry. (Classic review on furan stability kinetics).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. scite.ai [scite.ai]
- 4. (E)-3-(furan-2-yl)acrylic acid CAS#: 15690-24-1 [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. chembk.com [chembk.com]
- 7. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of detoxification kinetics and end products of furan aldehydes in Acinetobacter baylyi ADP1 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Safety & Disposal Protocol: 3-(5-Hydroxymethyl-furan-2-yl)-acrylic Acid
Executive Summary & Chemical Profile[1]
3-(5-Hydroxymethyl-furan-2-yl)-acrylic acid (5-HMFA) is a conjugated furan derivative often encountered as a metabolic intermediate or synthetic precursor. While it shares the general acidity of organic acids, its furan ring moiety introduces specific stability concerns—particularly regarding oxidative ring-opening and polymerization—that distinguish it from standard carboxylic acids like acetic or benzoic acid.
This guide provides a self-validating protocol for the disposal of 5-HMFA, prioritizing the prevention of uncontrolled exothermic reactions in waste streams.
Physicochemical Snapshot[1][2]
| Property | Data | Operational Implication |
| CAS Number | 38456-44-3 | Use for inventory verification. |
| Molecular Formula | High oxygen content; potential for oxidative degradation. | |
| Molecular Weight | 168.15 g/mol | N/A |
| Physical State | Solid (Powder/Crystalline) | Dust generation is a primary inhalation risk. |
| Acidity (pKa) | ~3.5 - 4.5 (Predicted) | Corrosive in concentrated solution. Incompatible with bases. |
| Stability | Light/Air Sensitive | Store under inert gas; furan ring susceptible to oxidation. |
Hazard Identification & Risk Assessment
Core Hazards (GHS Classification)
The "Hidden" Hazard: Furan Ring Instability
Unlike simple aliphatic acids, the furan ring in 5-HMFA is electron-rich and prone to oxidative ring-opening .
-
Mechanism: Exposure to strong oxidizers (e.g., Nitric Acid, Peroxides, Chromic Acid) attacks the furan diene system.
-
Result: This reaction is frequently exothermic and can generate unstable peroxides or gaseous byproducts.
-
Critical Directive: NEVER dispose of 5-HMFA in waste containers containing oxidizing acids or heavy metal oxidants.
Pre-Disposal Stabilization & Segregation
Before moving to the waste stream, the compound must be assessed to ensure it will not react with the existing waste matrix.
Segregation Logic
-
Identify Stream: Is the material solid or liquid?
-
Check pH: If liquid, ensure pH is compatible with the target carboy (usually pH 4-10 for general organics, or a dedicated Acid stream).
-
Verify Absence of Oxidizers: Confirm the waste container does not contain Nitric Acid or Hydrogen Peroxide.
Visualization: Disposal Decision Tree
The following diagram outlines the logical flow for determining the correct waste stream, ensuring incompatible chemical groups are separated.
Figure 1: Logic flow for segregating 5-HMFA waste, emphasizing the critical checkpoint for oxidizers.
Step-by-Step Disposal Procedures
Scenario A: Solid Waste (Pure Substance)
Best for: Expired chemicals, spill cleanup residues, or excess solid reagent.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "3-(5-Hydroxymethyl-furan-2-yl)-acrylic acid"[3]
-
Hazards: "Irritant," "Acidic Solid."
-
-
Packing: Double-bag the solid in chemically resistant polyethylene bags (4 mil thickness) before placing it in the secondary container.
-
Disposal Path: Submit for Lab Pack incineration. This is the safest method as it avoids on-site chemical manipulation.
Scenario B: Liquid Waste (Reaction Mixtures)
Best for: Mother liquors or dissolved reagents.
-
Characterization: Determine the primary solvent.
-
If dissolved in DCM/Chloroform : Use Halogenated Waste .
-
If dissolved in Methanol/Ethanol/Water : Use Non-Halogenated Waste .
-
-
pH Check (The Self-Validating Step):
-
Transfer: Pour into the appropriate carboy using a funnel.
-
Safety Check: Ensure the carboy is NOT labeled for "Oxidizing Acids" (e.g., Chromic/Nitric waste).
-
-
Record Keeping: Log the volume and concentration on the waste tag immediately.
Regulatory Compliance (RCRA)[9][10]
In the United States, compliance with the Resource Conservation and Recovery Act (RCRA) is mandatory.
-
Listed Waste Status: 5-HMFA is NOT a P-listed or U-listed waste by specific name.
-
Characteristic Waste Status:
-
Ignitability (D001): Only if dissolved in a flammable solvent (Flash point < 60°C).
-
Corrosivity (D002): Applies if the waste is aqueous and has a pH
2.[5]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Reactivity (D003): Unlikely under normal conditions, provided it is segregated from strong oxidizers.
-
-
Recommended Classification: If pure solid, manage as Non-Regulated Organic Solid (unless state-specific rules apply). If in solution, classify based on the solvent and pH.
Emergency Response Procedures
Spill Response:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. If powder is fine, use an N95 or P100 respirator to prevent inhalation.
-
Containment: Cover the spill with a dry absorbent (vermiculite or spill pads). Do not use paper towels if the substance is wet and concentrated, as organic acids can degrade cellulose over time.
-
Cleanup: Sweep up the absorbent-chemical mixture using a non-sparking dustpan.
-
Decontamination: Wipe the surface with a mild alkaline detergent (1% soap solution) to neutralize acidic residues, followed by water.
First Aid:
-
Eye Contact: Rinse immediately with water for 15 minutes.[1] Remove contact lenses.[6][7][1]
-
Skin Contact: Wash with soap and water.[1] If irritation persists (Redness/Dermatitis), seek medical attention.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5356877, 3-(5-Hydroxymethyl-furan-2-yl)-acrylic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
American Chemical Society (ACS). Oxidation of Furan Derivatives. ACS Omega 2020, 5, 5, 2561–2568.[8] Retrieved from [Link](Validating the risk of oxidative ring opening).
Sources
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy 3-(5-Hydroxymethyl-furan-2-YL)-acrylic acid | 67310-57-0 [smolecule.com]
- 4. epa.gov [epa.gov]
- 5. my.alfred.edu [my.alfred.edu]
- 6. download.basf.com [download.basf.com]
- 7. download.basf.com [download.basf.com]
- 8. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
